1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol
Overview
Description
1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol is a compound that features a piperazine ring substituted with a 6-aminopyridin-3-yl group and a 2-methylpropan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: This multicomponent reaction can be used to introduce various substituents onto the piperazine ring.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method allows for the rapid synthesis of multiple piperazine derivatives simultaneously.
Photocatalytic synthesis: This method uses light to drive the formation of piperazine rings from suitable precursors.
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of high-throughput methods such as parallel solid-phase synthesis and photocatalytic synthesis due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is used in the design and synthesis of novel drugs, particularly those targeting neurological and psychiatric disorders.
Biological Research: It is used as a tool compound to study the function of various biological pathways and receptors.
Chemical Biology: The compound is used in chemical biology to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one: This compound has a similar structure but with an ethan-1-one moiety instead of a 2-methylpropan-2-ol group.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a tert-butyl ester group instead of the 2-methylpropan-2-ol group.
Uniqueness
1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to similar compounds .
Properties
IUPAC Name |
1-[4-[(6-aminopyridin-3-yl)methyl]piperazin-1-yl]-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,19)11-18-7-5-17(6-8-18)10-12-3-4-13(15)16-9-12/h3-4,9,19H,5-8,10-11H2,1-2H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJZNLVXKVSFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)CC2=CN=C(C=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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